9,10-Di(1-naphthyl)anthracene chemical structure and stereoisomers
9,10-Di(1-naphthyl)anthracene chemical structure and stereoisomers
An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 9,10-Di(1-naphthyl)anthracene
Authored by: Gemini, Senior Application Scientist
Abstract
9,10-Di(1-naphthyl)anthracene (DNAN) is a polycyclic aromatic hydrocarbon that has garnered significant attention for its application as a highly efficient blue light-emitting material in organic light-emitting diodes (OLEDs)[1]. Its molecular architecture, characterized by a central anthracene core flanked by two bulky naphthyl substituents at the 9 and 10 positions, gives rise to fascinating and consequential stereochemical properties. The steric congestion around the pivot bonds between the anthracene and naphthyl moieties severely restricts free rotation, leading to the existence of stable, isolable rotational isomers, known as atropisomers. This guide provides a comprehensive technical overview of the chemical structure, synthesis, separation, and characterization of the stereoisomers of 9,10-Di(1-naphthyl)anthracene, offering critical insights for researchers in materials science and drug development.
Core Molecular Structure and the Phenomenon of Atropisomerism
The fundamental structure of 9,10-Di(1-naphthyl)anthracene, with the chemical formula C₃₄H₂₂, consists of a planar anthracene backbone to which two 1-naphthyl groups are attached. The critical feature of this molecule is the steric hindrance imposed by the hydrogen atoms on the naphthyl groups and the proximate hydrogens on the anthracene core. This steric clash creates a significant energy barrier to rotation around the carbon-carbon single bonds connecting the aromatic systems[1][2].
This hindered rotation is the origin of atropisomerism, a form of axial chirality where the isomers can be isolated as stable compounds. In the case of 9,10-Di(1-naphthyl)anthracene, two distinct stereoisomers exist:
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syn -isomer: Both naphthyl groups are oriented on the same side of the anthracene plane.
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anti -isomer: The naphthyl groups are oriented on opposite sides of the anthracene plane.
These two isomers possess different molecular symmetries and, consequently, distinct physical and chemical properties, including electronic states, solubility, and thermal characteristics[1][2]. The anti isomer, for instance, possesses a crystallographic inversion center located in the middle of the anthracene ring, a feature absent in the syn isomer[1].
Caption: Relationship between 9,10-Di(1-naphthyl)anthracene and its syn and anti atropisomers.
Synthesis, Separation, and Isomerization
The synthesis of 9,10-Di(1-naphthyl)anthracene typically yields a mixture of both syn and anti isomers. A robust and commonly cited synthetic route involves the reaction of an organometallic naphthyl reagent with anthraquinone, followed by a reduction step[1].
Experimental Protocol: Synthesis via Lithiation of 1-Bromonaphthalene
This protocol is adapted from established literature procedures[1]. The causality behind this approach lies in the nucleophilic character of the generated 1-naphthyllithium, which readily attacks the electrophilic carbonyl carbons of anthraquinone.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 1-bromonaphthalene (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
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Lithiation: Cool the solution to -78 °C (195 K) using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 2.5 eq.) dropwise via syringe. The formation of 1-naphthyllithium is a classic Gilman reaction; the low temperature is critical to prevent side reactions.
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Addition of Anthraquinone: To this mixture, add anthraquinone (1.0 eq.) as a solid or a slurry in THF. The reaction is highly exothermic and must be controlled.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours. The nucleophilic addition of two equivalents of 1-naphthyllithium to the carbonyl groups of anthraquinone forms a diol intermediate.
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Reduction and Workup: Quench the reaction by adding a 2 N aqueous HCl solution. This protonates the diolate and facilitates the dehydration/aromatization to the final product. Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product, a mixture of isomers, is then subjected to separation.
Isomer Separation: Fractional Recrystallization
The syn and anti isomers exhibit different solubilities, which is the key to their separation[2]. The syn isomer is generally more soluble in solvents like THF and toluene than the anti isomer[2].
Step-by-Step Methodology:
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Initial Crystallization: Dissolve the crude product mixture in a minimal amount of hot toluene.
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Cooling and Isolation: Allow the solution to cool slowly. The less soluble anti-isomer will preferentially crystallize out. Collect the precipitate by filtration.
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Recrystallization: Repeat the recrystallization process from toluene and then xylene multiple times to achieve high purity of the anti-isomer[1].
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Isolation of syn-isomer: The more soluble syn-isomer will remain in the mother liquor. The solvent can be evaporated and the process repeated to enrich and eventually isolate the syn-isomer.
Caption: Workflow for the synthesis and separation of syn and anti isomers.
Thermal Interconversion
The rotational barrier between the two isomers is substantial. Studies have shown that the isomerization between the anti and syn forms in the solid state only occurs at temperatures above 370°C, highlighting their high thermal stability at typical operating temperatures for electronic devices[2].
Structural Characterization and Comparative Properties
The unambiguous identification of the syn and anti isomers relies on a combination of spectroscopic and crystallographic techniques.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers, as their different symmetries result in distinct sets of peaks[2]. For the anti-isomer, the ¹H NMR (400 MHz, CDCl₃) shows characteristic signals, and the ¹³C NMR (100 MHz, CDCl₃) displays specific resonances for the aromatic carbons[1].
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of each isomer and for tracking the separation process, as the two isomers will have different retention times[2].
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Single-Crystal X-ray Diffraction: This is the definitive method for structural confirmation. X-ray analysis of the anti-isomer confirms its structure and reveals a significant dihedral angle of 83.96° between the mean planes of the anthracene and naphthalene ring systems[1]. This large twist is a direct consequence of the steric repulsion that drives the atropisomerism.
| Property | syn-isomer | anti-isomer | Reference |
| Symmetry | Lower symmetry | Possesses a crystallographic inversion center | [1] |
| Solubility (THF, Toluene) | More soluble | Less soluble | [2] |
| Thermal Properties | Different from anti | Different from syn | [2] |
| Anthracene-Naphthyl Dihedral Angle | N/A | 83.96 (4)° | [1] |
| Solid-State Isomerization Temp. | >370°C | >370°C | [2] |
Table 1: Comparative Properties of syn and anti-9,10-Di(1-naphthyl)anthracene.
Conclusion and Outlook
9,10-Di(1-naphthyl)anthracene is a canonical example of a molecule whose function is intrinsically linked to its three-dimensional structure. The hindered rotation about the C-C single bonds gives rise to stable syn and anti atropisomers with distinct, separable, and characterizable properties. Understanding the synthesis, separation, and relative stabilities of these isomers is paramount for controlling the morphology and electronic characteristics of thin films used in advanced applications like OLEDs. The high thermal barrier to interconversion ensures the stereochemical integrity of the individual isomers under operational conditions, a critical factor for device longevity and performance. Future research may focus on leveraging the unique properties of each individual isomer to fine-tune the performance of next-generation organic electronic devices.
References
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Lee, C. H., et al. (2009). anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2842. Available at: [Link]
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Kwon, O. P., et al. (2009). Crystal structures of anti- and syn-9,10-di(1′-naphthyl)anthracene and isomerization in solid state. ResearchGate. Available at: [Link]
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Pascal, R. A. (2012). Rotation of Aryl Groups in 9,10-Diarylphenanthrenes: Does the Rotational Barrier Become Lower as the Backbone Becomes More Crowded? ResearchGate. Available at: [Link]
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Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]
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D'Andrade, B. W., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Available at: [Link]
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Beilstein Journals. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journals. Available at: [Link]
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MDPI. (n.d.). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. MDPI. Available at: [Link]
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